N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-aminothiazole with butylsulfonyl chloride under basic conditions to form the intermediate N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The butylsulfamoyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(tert-Butylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific substitution pattern on the thiazole ring. The presence of the butylsulfamoyl group distinguishes it from other thiazole derivatives, potentially leading to different biological activities and applications. Its unique structure may offer advantages in terms of selectivity and potency in various research and industrial applications.
Properties
IUPAC Name |
N-[5-(butylsulfamoyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S2/c1-3-4-5-11-17(14,15)8-6-10-9(16-8)12-7(2)13/h6,11H,3-5H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETUDFHYYAQSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CN=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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